molecular formula C12H5Cl2F7N2 B3032492 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole CAS No. 2007916-01-8

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole

Cat. No.: B3032492
CAS No.: 2007916-01-8
M. Wt: 381.07
InChI Key: OXQPSGKBRZXFNC-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group and a perfluoropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichloro-4-(perfluoropropan-2-yl)aniline.

    Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters.

    Purification Steps: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other pyrazole derivatives with different substituents on the phenyl ring or the pyrazole ring.

    Uniqueness: The presence of the perfluoropropan-2-yl group imparts unique properties, such as increased lipophilicity and chemical stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2F7N2/c13-7-4-6(10(15,11(16,17)18)12(19,20)21)5-8(14)9(7)23-3-1-2-22-23/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQPSGKBRZXFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2F7N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129982
Record name 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007916-01-8
Record name 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007916-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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